

Application of Elacomine in Natural Product Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Elacomine*

Cat. No.: *B1251340*

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Introduction

Elacomine is a hemiterpene spirooxindole alkaloid first isolated from *Elaeagnus commutata*.^[1] Structurally, it features a spiro[pyrrolidine-3,3'-oxindole] core, a scaffold found in numerous biologically active natural products.^{[2][3]} While **Elacomine** itself has not demonstrated significant biological activity, its intriguing architecture and the pharmacological importance of the spirooxindole motif have made it a compelling target for total synthesis.^[2] Synthetic efforts towards **Elacomine** provide valuable insights into the construction of this important heterocyclic system, enabling the development of novel derivatives with potential therapeutic applications, including antimicrobial and anticancer properties.^{[4][5]} This document provides an overview of the key synthetic strategies for **Elacomine** and detailed protocols for selected reactions, along with a summary of the biological activities of related spirooxindole derivatives.

Synthetic Strategies for Elacomine

Several synthetic routes to **Elacomine** have been developed, primarily focusing on the stereoselective construction of the spirocyclic core. The main approaches include:

- **Pictet-Spengler/Oxidative Rearrangement:** This classical approach, utilized by Borschberg and coworkers, involves the formation of a tetrahydro- β -carboline intermediate followed by an oxidative rearrangement to construct the spirooxindole framework.^{[2][6]}

- Intramolecular Spirocyclization of Iminium Ions: A modern and stereocontrolled method developed by Miyake and Horne utilizes the cyclization of an iminium ion generated from a 2-halotryptamine precursor.[\[2\]](#)[\[7\]](#)
- Tandem Intramolecular Photocycloaddition/Retro-Mannich Fragmentation: This strategy offers another pathway to the spiro[pyrrolidine-3,3'-oxindole] system.[\[2\]](#)

This document will focus on the first two strategies, providing detailed experimental protocols based on published literature.

Data Presentation: Synthesis of (±)-Elacomine

The following table summarizes the quantitative data for a key racemic synthesis of **Elacomine**.

Synthesis	Starting Material	Number of Steps	Overall Yield	Reference
Borschberg Racemic Total Synthesis	6-Methoxytryptamine	5	16%	[1]

Experimental Protocols

Borschberg's Total Synthesis of (±)-Elacomine and (±)-Isoelacomine (Racemic)

This synthesis proceeds in five steps from 6-methoxytryptamine with a 16% overall yield for (±)-**Elacomine**, with (±)-**Isoelacomine** formed as a by-product in 6% overall yield.[\[1\]](#) The key final step is the oxidative rearrangement of a β-carboline precursor.[\[1\]](#)

Key Step: Oxidative Rearrangement of Tetrahydro-β-carboline Precursor

- Reactants: Tetrahydro-β-carboline precursor, N-Bromosuccinimide (NBS), Acetic Acid.
- Procedure (General Description): The tetrahydro-β-carboline intermediate is treated with NBS in acetic acid to induce an oxidative rearrangement, yielding the spirocyclic oxindole

core of **Elacomine** and its isomer, **Isoelacomine**.^[1]

- Note: Detailed experimental conditions such as concentrations, reaction times, and purification methods require consultation of the original publication.

Miyake and Horne's Synthesis of (±)-Elacomine and (±)-Isoelacomine via 2-Halotryptamines

This approach features a stereocontrolled intramolecular iminium ion spirocyclization.^[7] A key intermediate is a 2-halotryptamine derivative.

Protocol: Preparation of 2,6-Dibromotryptamine

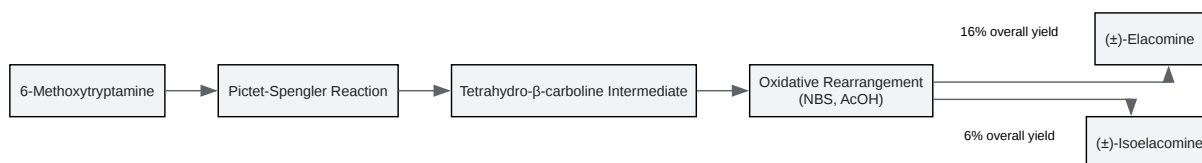
- Starting Material: Tryptamine hydrobromide.
- Reagent: N-Bromosuccinimide (NBS) (2 equivalents).
- Procedure: Tryptamine hydrobromide is treated with two equivalents of NBS to yield 2,6-dibromotryptamine.^[2]
- Yield: 41%.^[2]

Protocol: Spirocyclization to form the **Elacomine** Scaffold

- Starting Material: 2,6-Dibromotryptamine.
- Reagents: Isovaleraldehyde, Trifluoroacetic acid (TFA).
- Procedure:
 - Condensation of 2,6-dibromotryptamine with isovaleraldehyde.^[2]
 - Treatment with TFA to promote the intramolecular iminium ion spirocyclization.^[2]
- Note: This procedure produces the spirooxindole as the major diastereomer (>97:3).^[2] Subsequent deprotection steps are required to afford (±)-**Elacomine** and (±)-**Isoelacomine**.^[2]

Mandatory Visualizations

Synthetic Workflow: Borschberg's Racemic Synthesis



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Caption: Racemic synthesis of **Elacomine** via Pictet-Spengler reaction.

Synthetic Workflow: Miyake and Horne's Synthesis



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Caption: Synthesis of **Elacomine** via 2-halotryptamine and spirocyclization.

Biological Activity of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

While **Elacomine** itself is not biologically active, its core scaffold is a privileged structure in medicinal chemistry. Numerous synthetic derivatives have been evaluated for their therapeutic potential.

Antimicrobial Activity

The spirooxindole framework is a common feature in compounds with antimicrobial properties. [4][5] The following table summarizes the minimum inhibitory concentration (MIC) of some synthetic spirooxindole derivatives against various microbes.

Compound Type	Microorganism	MIC (µg/mL)	Reference
Spirooxindole-pyrrolidine derivative 3a	Staphylococcus aureus	20	[6]
Spirooxindole-pyrrolidine derivative 3g	Staphylococcus aureus	20	[6]
Spirooxindole-pyrrolidine derivative 3f	Escherichia coli	20	[6]

Anticancer Activity

Spirooxindole derivatives have also shown promise as anticancer agents. The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds against cancer cell lines.

Compound Type	Cancer Cell Line	IC50 (µM)	Reference
Spirooxindole-pyrrolidine-indandione hybrid 7k	A549 (Lung)	8.4 ± 0.5	[1]
Spirooxindole-pyrrolidine-indandione hybrid 7d	MCF-7 (Breast)	7.36 ± 0.37	[1]
Spirooxindole-pyrrolidine-indandione hybrid 7d	MDA-MB231 (Breast)	9.44 ± 0.32	[1]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (General Overview)

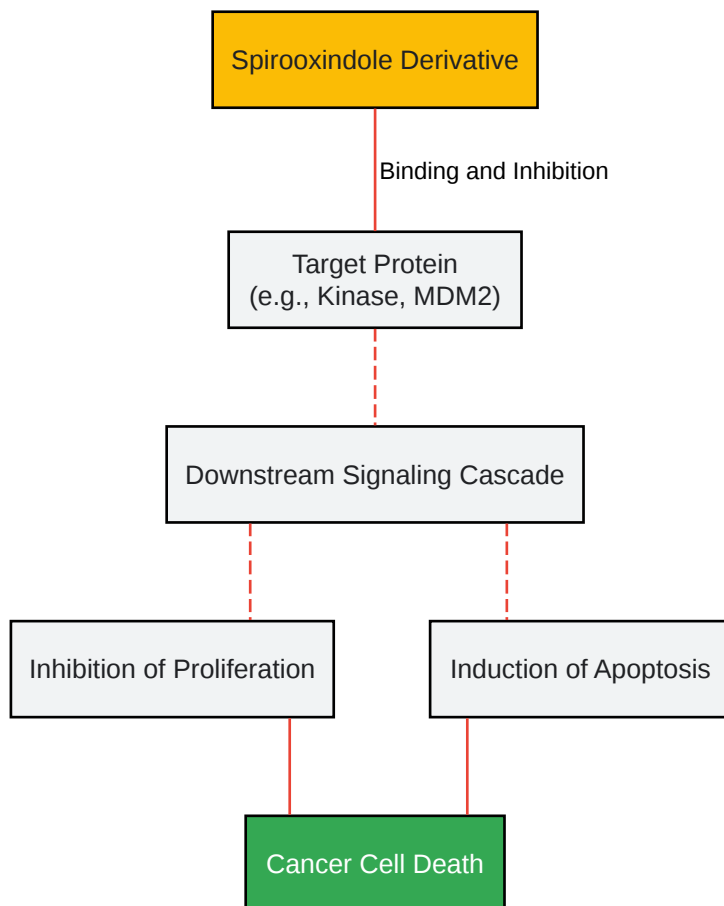
- Method: Broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC).

- Procedure:
 - A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
 - Each well is inoculated with a standardized suspension of the target microorganism.
 - Positive (microorganism and medium) and negative (compound and medium) controls are included.
 - The plates are incubated under appropriate conditions for the specific microorganism.
 - The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Protocol: In Vitro Cytotoxicity Assay (General Overview)

- Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assays are frequently employed.
- Procedure:
 - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
 - The MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
 - The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
 - The absorbance is measured using a microplate reader at a specific wavelength.
 - The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: General Target for Anticancer Spirooxindoles



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Caption: Potential mechanism of action for anticancer spirooxindole derivatives.

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